N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.268 Da . This compound is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” can be viewed using Java or Javascript .
Physical and Chemical Properties Analysis
“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C . The compound has a refractive index of 1.505 and a molar refractivity of 62.0±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Catalysis and Synthetic Applications
A new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines was identified, showcasing efficient reactions under mild conditions using inexpensive aqueous ammonia. This development is significant for the synthesis of various primary amines, highlighting the compound's role in facilitating complex chemical transformations Shang Jiang et al., 2020.
Pharmacological Research
The compound was utilized in the synthesis of novel derivatives with potential pharmacological applications. One study focused on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, employed in the preparation of derivatives with substituents in positions 1,2,6, and 7, indicating its potential in drug discovery and development A. A. Aghekyan et al., 2009.
Antioxidant Properties
Research into the modification of verapamil to enhance its antioxidant protection against ischemia/reperfusion-induced cardiac dysfunction without compromising its calcium antagonistic activity has been conducted. This suggests the compound's potential in improving cardiovascular treatments Rajarsi Mandal et al., 2007.
Antiulcer Activities
Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This research indicates the compound's utility in developing treatments with antiulcer activities T. Hosokami et al., 1992.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-8-7-12(9-15(14)21-2)13(18)10-17-16(19)11-5-3-4-6-11/h7-9,11,13,18H,3-6,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSUIVQARNSOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2CCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.